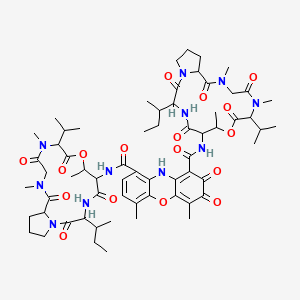
Desaminoactinomycin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desaminoactinomycin C is a complex organic compound with a unique structure that includes multiple functional groups and heterocyclic elements
Métodos De Preparación
The synthesis of Desaminoactinomycin C involves multiple steps, including the formation of the tetrazabicyclo[14.3.0]nonadecan core and the subsequent attachment of the phenoxazine moiety. The reaction conditions typically require the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple carbonyl groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, using reagents like sodium borohydride or lithium aluminum hydride to convert them into alcohols.
Substitution: The compound’s structure allows for substitution reactions, particularly at the phenoxazine moiety, where electrophilic aromatic substitution can occur using reagents like halogens or nitrating agents.
Aplicaciones Científicas De Investigación
Desaminoactinomycin C has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions or as a probe in biochemical assays.
Medicine: The compound’s potential bioactivity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Desaminoactinomycin C involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar compounds to Desaminoactinomycin C include other tetrazabicyclo[14.3.0]nonadecan derivatives and phenoxazine-based compounds. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Propiedades
Número CAS |
23067-37-0 |
|---|---|
Fórmula molecular |
C64H89N11O17 |
Peso molecular |
1284.5 g/mol |
Nombre IUPAC |
1-N,9-N-bis(3-butan-2-yl-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl)-4,6-dimethyl-2,3-dioxo-10H-phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C64H89N11O17/c1-17-31(7)43-61(86)74-25-19-21-38(74)59(84)70(13)27-40(76)72(15)49(29(3)4)63(88)90-35(11)45(57(82)66-43)68-55(80)37-24-23-33(9)53-47(37)65-48-42(52(79)51(78)34(10)54(48)92-53)56(81)69-46-36(12)91-64(89)50(30(5)6)73(16)41(77)28-71(14)60(85)39-22-20-26-75(39)62(87)44(32(8)18-2)67-58(46)83/h23-24,29-32,35-36,38-39,43-46,49-50,65H,17-22,25-28H2,1-16H3,(H,66,82)(H,67,83)(H,68,80)(H,69,81) |
Clave InChI |
ZEMWHSHZXZVIBG-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=O)C(=C5N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)C)C)C)C)C(C)C)C)C |
SMILES canónico |
CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=O)C(=C5N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)C)C)C)C)C(C)C)C)C |
Sinónimos |
desaminoactinomycin C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















